5-chloro-N-(3-hydroxy-3-phenylpropyl)-2-methoxybenzenesulfonamide
CAS No.: 1396790-60-5
Cat. No.: VC4728108
Molecular Formula: C16H18ClNO4S
Molecular Weight: 355.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396790-60-5 |
|---|---|
| Molecular Formula | C16H18ClNO4S |
| Molecular Weight | 355.83 |
| IUPAC Name | 5-chloro-N-(3-hydroxy-3-phenylpropyl)-2-methoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C16H18ClNO4S/c1-22-15-8-7-13(17)11-16(15)23(20,21)18-10-9-14(19)12-5-3-2-4-6-12/h2-8,11,14,18-19H,9-10H2,1H3 |
| Standard InChI Key | WOEZNKOXXYSLOR-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCC(C2=CC=CC=C2)O |
Introduction
5-Chloro-N-(3-hydroxy-3-phenylpropyl)-2-methoxybenzenesulfonamide is a chemical compound with the CAS number 1396790-60-5. It belongs to the class of sulfonamides, which are known for their diverse applications in pharmaceuticals and other chemical industries. This compound is particularly noted for its structural complexity, featuring a chloro and methoxy group attached to a benzenesulfonamide backbone, along with a hydroxy-phenylpropyl side chain.
Synthesis and Preparation
The synthesis of 5-chloro-N-(3-hydroxy-3-phenylpropyl)-2-methoxybenzenesulfonamide typically involves several steps, including the preparation of the sulfonamide backbone and the attachment of the hydroxy-phenylpropyl side chain. The process may involve reactions such as sulfonation, chlorination, and nucleophilic substitution.
Safety and Handling
Handling 5-chloro-N-(3-hydroxy-3-phenylpropyl)-2-methoxybenzenesulfonamide requires caution due to its potential chemical reactivity and biological activity. It is essential to follow proper laboratory safety protocols, including the use of protective equipment and adherence to recommended handling procedures.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume